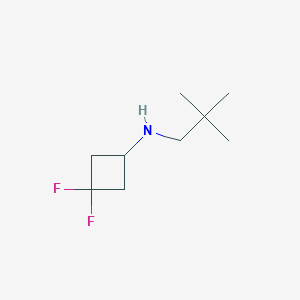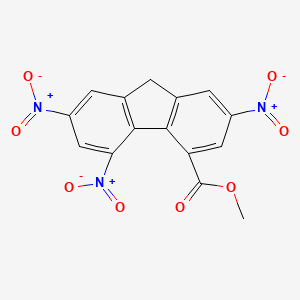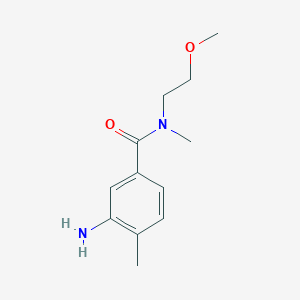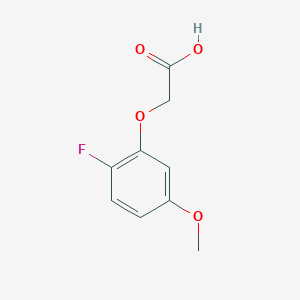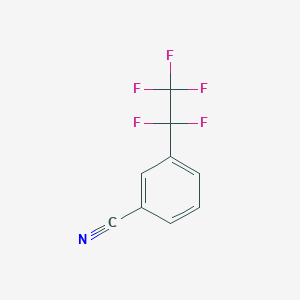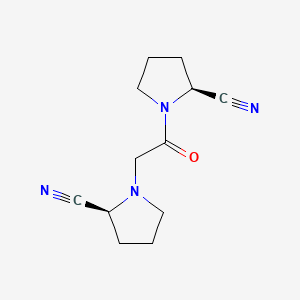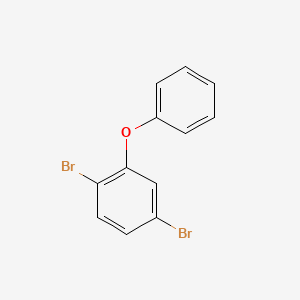
1-(2-Methoxyphenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Metoxifenil)butan-1-amina es un compuesto orgánico que pertenece a la clase de las fenetilaminas. Se caracteriza por una cadena de butan-1-amina unida a un anillo fenilo sustituido con metoxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
1-(2-Metoxifenil)butan-1-amina se puede sintetizar a través de varios métodos. Un enfoque común implica la aminación reductiva de 2-metoxifenilacetona con butilamina. La reacción normalmente requiere un agente reductor como cianoborohidruro de sodio o triacetoxiborohidruro de sodio en presencia de un catalizador ácido como el ácido acético .
Métodos de Producción Industrial
En un entorno industrial, la síntesis de 1-(2-Metoxifenil)butan-1-amina puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El proceso puede incluir pasos como la purificación de los intermedios mediante recristalización y el uso de hidrogenación a alta presión para el paso de reducción .
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(2-Metoxifenil)butan-1-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en aminas secundarias o terciarias.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Productos Principales
Oxidación: Produce cetonas o aldehídos.
Reducción: Produce aminas secundarias o terciarias.
Sustitución: Resulta en varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
1-(2-Metoxifenil)butan-1-amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus efectos potenciales en los sistemas biológicos, incluida su interacción con los receptores de neurotransmisores.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos antidepresivos y ansiolíticos.
Industria: Se utiliza en la producción de productos químicos finos y farmacéuticos
Mecanismo De Acción
El mecanismo de acción de 1-(2-Metoxifenil)butan-1-amina implica su interacción con varios objetivos moleculares, incluidos los receptores de neurotransmisores. Puede actuar como agonista o antagonista en estos receptores, modulando su actividad e influyendo en la liberación de neurotransmisores. Los efectos del compuesto en el sistema nervioso central son de particular interés en el contexto de sus posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Compuestos Similares
1-(2-Metoxifenil)piperazina: Comparte una estructura de anillo fenilo similar pero tiene un anillo de piperazina en lugar de una cadena de butan-1-amina.
2-Metoxifenil isocianato: Contiene un anillo fenilo sustituido con metoxi, pero difiere en su grupo funcional.
1-(2-Metoxifenil)etanamina: Estructura similar pero con una cadena de etanamina más corta
Unicidad
1-(2-Metoxifenil)butan-1-amina es única debido a su combinación específica de una cadena de butan-1-amina y un anillo fenilo sustituido con metoxi. Esta estructura imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-6-10(12)9-7-4-5-8-11(9)13-2/h4-5,7-8,10H,3,6,12H2,1-2H3 |
Clave InChI |
HENNVVUSVDITRX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester](/img/structure/B12083849.png)
![3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12083871.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)

